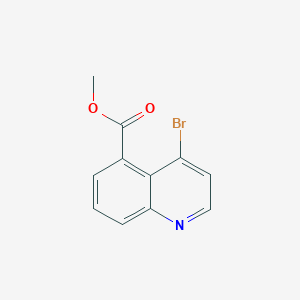![molecular formula C48H62NOPS B13644768 (R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13644768.png)
(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phosphanyl group, a tetrahydronaphthalenyl group, and a benzenoanthracenyl group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
The synthesis of ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the individual components, followed by their sequential coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the phosphanyl group allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The benzenoanthracenyl group may interact with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups. Similar compounds include:
- ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
These compounds share structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C48H62NOPS |
|---|---|
Peso molecular |
732.1 g/mol |
Nombre IUPAC |
N-[(S)-(3-ditert-butylphosphanyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-(4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C48H62NOPS/c1-44(2,3)51(45(4,5)6)40-29-39-38(47(10,11)25-26-48(39,12)13)28-37(40)43(49(14)52(50)46(7,8)9)30-23-24-35-36(27-30)42-33-21-17-15-19-31(33)41(35)32-20-16-18-22-34(32)42/h15-24,27-29,41-43H,25-26H2,1-14H3/t41?,42?,43-,52?/m0/s1 |
Clave InChI |
WJYNDFXKXKWTOD-NQDSCTMVSA-N |
SMILES isomérico |
CC1(CCC(C2=C1C=C(C(=C2)P(C(C)(C)C)C(C)(C)C)[C@H](C3=CC4=C(C=C3)C5C6=CC=CC=C6C4C7=CC=CC=C57)N(C)S(=O)C(C)(C)C)(C)C)C |
SMILES canónico |
CC1(CCC(C2=C1C=C(C(=C2)P(C(C)(C)C)C(C)(C)C)C(C3=CC4=C(C=C3)C5C6=CC=CC=C6C4C7=CC=CC=C57)N(C)S(=O)C(C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)







![6-Amino-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B13644737.png)




